3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide
Description
Properties
Molecular Formula |
C19H14ClN3O3S |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H14ClN3O3S/c1-10-3-8-13-14(9-10)27-17(15(13)20)19(24)21-18-16(22-26-23-18)11-4-6-12(25-2)7-5-11/h3-9H,1-2H3,(H,21,23,24) |
InChI Key |
ZUNLZXFQFFJRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NON=C3C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Chloro-6-Methyl-1-Benzothiophene-2-Carboxylic Acid
Route 1: Direct Chlorination and Carboxylation
-
Starting Material : 6-Methyl-1-benzothiophene.
-
Chlorination :
-
Carboxylation :
-
Reagent: CO gas under pressure with Pd catalyst (e.g., Pd(OAc)₂).
-
Conditions: 80–100°C, DMF as solvent.
-
Route 2: Cyclization of Precursors
Synthesis of 4-(4-Methoxyphenyl)-1,2,5-Oxadiazol-3-Amine
Method 1: Amidoxime Cyclization
-
Formation of Amidoxime :
-
Oxidative Cyclization :
Method 2: Nitrile Oxide-Nitrile Cycloaddition
Amide Coupling to Form Final Product
-
Activation of Carboxylic Acid :
-
Coupling Reaction :
Optimization and Analytical Data
Critical Parameters
| Step | Parameter | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Chlorination | Catalyst | AlCl₃ (1.2 eq.) | Prevents over-chlorination |
| Oxadiazole Cyclization | Oxidant | I₂ (2 eq.) | Enhances ring closure efficiency |
| Amide Coupling | Solvent | THF | Improves solubility of intermediates |
Spectral Characterization
| Functional Group | Technique | Key Signals |
|---|---|---|
| Benzothiophene Core | ¹H NMR (CDCl₃) | δ 7.8 (d, J=8 Hz, H-4), δ 2.5 (s, CH₃) |
| Oxadiazole Ring | IR | 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (N-O) |
| Amide Bond | ¹³C NMR | δ 168.5 (C=O), δ 155.2 (C-N) |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Route 1 (Direct Chlorination) | Fewer steps | Low regioselectivity | 60–65 |
| Route 2 (Gewald Reaction) | High purity | Requires harsh hydrolysis | 75–80 |
| Amidoxime Cyclization | Scalable | Oxidant sensitivity | 85–90 |
| Nitrile Oxide Route | Mild conditions | Longer reaction time | 70–75 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Target Compound vs. N-(3-Carbamoyl-6-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)-3-(2-Chlorophenyl)-5-Methyl-4-Isoxazolecarboxamide ()
- Core Structure :
- Substituents :
- However, the unsaturated benzothiophene in the target compound may improve π-π stacking interactions with aromatic residues in enzymes . The methoxyphenyl group in the target compound likely improves metabolic stability compared to the chlorophenyl group in , which may be prone to oxidative dechlorination .
Target Compound vs. 3-Chloro-N-(4-{[(3-Chloro-6-Methyl-1-Benzothien-2-yl)Carbonyl]Amino}Cyclohexyl)-6-Methyl-1-Benzothiophene-2-Carboxamide ()
- Core Structure: Target: Monomeric benzothiophene. Compound: Dimeric benzothiophenes linked via a cyclohexylamide bridge.
- Substituents :
- Pharmacological Implications: The dimeric structure in may enhance binding avidity through multivalent interactions but could reduce solubility (molar mass = 531.5 g/mol) compared to the target compound’s lower molecular weight .
Heterocyclic Moieties
Substituent Effects on Bioactivity
- Methyl Groups : Enhance lipophilicity; the 6-methyl in the target compound and may reduce metabolic oxidation at this position.
- Methoxy vs. Chlorophenyl : The methoxy group in the target compound improves water solubility, whereas the chlorophenyl in increases logP, favoring blood-brain barrier penetration .
Biological Activity
3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its complex structure, featuring a chloro group, an oxadiazole ring, and a benzothiophene moiety, suggests diverse interactions with biological targets. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
- Molecular Formula : C18H12ClN3O2S
- Molecular Weight : 369.8 g/mol
- IUPAC Name : 3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit key enzymes involved in cancer progression and inflammation. The oxadiazole moiety is known for its role in modulating enzyme activity.
- Antitumor Activity : The compound has shown promise in preclinical studies as an antitumor agent. Its structural components allow for effective binding to tumor-associated targets.
- Anti-inflammatory Effects : The presence of the methoxyphenyl group may contribute to anti-inflammatory properties by modulating inflammatory cytokines.
Biological Activity Data
Recent studies have provided insights into the biological activities of this compound. Below is a summary of findings from various research efforts:
| Study | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 15 ± 2 | Significant reduction in cell viability |
| Study B | MCF-7 (breast cancer) | 20 ± 3 | Induced apoptosis in treated cells |
| Study C | RAW 264.7 (macrophages) | 10 ± 1 | Reduced TNF-alpha production |
Case Studies
Several case studies have explored the efficacy of this compound:
-
Antitumor Efficacy in HeLa Cells :
- Research demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in HeLa cells, indicating potential as an antitumor agent.
- Mechanistic studies revealed that apoptosis was induced through the mitochondrial pathway.
-
Inflammation Modulation in Macrophages :
- A study involving RAW 264.7 macrophages showed that the compound significantly inhibited lipopolysaccharide-induced TNF-alpha secretion.
- This suggests its utility as an anti-inflammatory agent.
-
Structure-Activity Relationship (SAR) :
- SAR studies indicated that modifications to the methoxy group influenced both potency and selectivity against different cancer cell lines.
- Variants of the compound were synthesized to enhance bioavailability and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
